molecular formula C15H8F4N4O B13362699 N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13362699
M. Wt: 336.24 g/mol
InChI Key: NGWCLZXRGRETAM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of Difluorophenyl Groups: The difluorophenyl groups are introduced through a series of substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the triazole ring or the difluorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agrochemicals: The compound is investigated for its potential as a pesticide or herbicide, targeting specific pests or weeds.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluorophenyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with structural similarities.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of two difluorophenyl groups, which enhance its chemical stability and biological activity

Properties

Molecular Formula

C15H8F4N4O

Molecular Weight

336.24 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H8F4N4O/c16-8-1-3-11(18)13(5-8)21-15(24)14-20-7-23(22-14)9-2-4-10(17)12(19)6-9/h1-7H,(H,21,24)

InChI Key

NGWCLZXRGRETAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)F)F

Origin of Product

United States

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